Testosterone, 2-furoate

Description

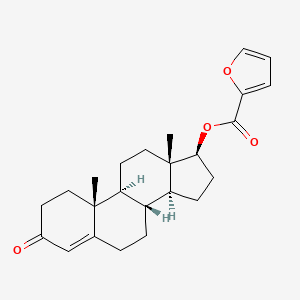

Structure

3D Structure

Properties

CAS No. |

60895-85-4 |

|---|---|

Molecular Formula |

C24H30O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C24H30O4/c1-23-11-9-16(25)14-15(23)5-6-17-18-7-8-21(24(18,2)12-10-19(17)23)28-22(26)20-4-3-13-27-20/h3-4,13-14,17-19,21H,5-12H2,1-2H3/t17-,18-,19-,21-,23-,24-/m0/s1 |

InChI Key |

GGOXAZFFJDKPQA-QRPBXLKNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CO4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CO4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Chemical Synthesis Methodologies of Testosterone, 2 Furoate

Esterification Reactions for Furoate Derivatives

The primary method for synthesizing Testosterone (B1683101), 2-furoate is through the esterification of testosterone. This process involves the reaction of the 17β-hydroxyl group of the testosterone molecule with a derivative of 2-furoic acid. researchgate.netgoogle.com

Strategies for Selective Furoate Introduction at C-17 of Testosterone

Selective esterification at the C-17β position is crucial to avoid reactions at other potential sites on the testosterone molecule, such as the C-3 ketone. semanticscholar.orgoup.com The steric hindrance around the C-17β hydroxyl group compared to other reactive sites allows for a degree of selectivity. oup.com

One common strategy involves the use of an activated form of 2-furoic acid, such as 2-furoyl chloride, in the presence of a base. google.com The base, often an organic amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid byproduct, driving the reaction towards the formation of the ester. semanticscholar.orggoogle.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent hydrolysis of the acid chloride. semanticscholar.org

Another approach is the use of 2-furoic anhydride. This method also requires a basic catalyst and heating to proceed efficiently. The choice of the acylating agent and reaction conditions can be tailored to optimize the yield and purity of the final product.

Catalytic Approaches in Testosterone Furoate Synthesis

Catalysts play a significant role in enhancing the rate and selectivity of the esterification reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst often used in conjunction with a base like triethylamine. semanticscholar.orgresearchgate.net DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of testosterone.

More recent advancements have explored the use of recyclable, heterogeneous catalysts to create more environmentally friendly and efficient processes. semanticscholar.orgresearchgate.net For instance, polymer-supported tosylic acid has been shown to be an effective catalyst for the esterification of testosterone under solvent-free microwave irradiation conditions. semanticscholar.orgresearchgate.net This method significantly reduces reaction times and simplifies product purification. semanticscholar.orgresearchgate.net Another example is the use of a hydrotalcite-supported bimetallic catalyst (CuMn/HT) for the oxidative esterification of testosterone. acs.org

| Catalyst System | Reagents | Conditions | Yield | Reference |

| Et3N/DMAP | Acyl chloride | CH2Cl2, 25°C, 24h | 41-87% | semanticscholar.orgresearchgate.net |

| Polymer-supported tosylic acid | Acyl chloride | Solvent-free, microwave | 33-96% | semanticscholar.orgresearchgate.net |

| CuMn/HT | α-hydroxy ketone, O2 | 70°C, 12h | Moderate | acs.org |

Precursor Chemistry and Intermediate Derivatization

The primary precursor for the synthesis of Testosterone, 2-furoate is testosterone itself. semanticscholar.org Testosterone can be produced semi-synthetically from androstenedione (B190577) (4-AD). mdpi.comgoogle.com The synthesis from 4-AD involves the protection of the 3-keto group, often as a 3-enol ether, followed by the reduction of the 17-keto group to a hydroxyl group. google.comgoogle.com The protecting group is then removed to yield testosterone. google.com

Intermediate derivatization can be employed to facilitate the selective esterification. For example, the formation of a 3-enol ether of testosterone not only protects the C-3 ketone but can also influence the reactivity of the C-17 hydroxyl group. google.com After esterification at the C-17 position, the enol ether can be hydrolyzed back to the ketone.

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production, the optimization of synthetic pathways focuses on achieving high yields, purity, and ease of purification. Key parameters for optimization include the choice of solvent, base, catalyst, reaction temperature, and reaction time. semanticscholar.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the esterification of testosterone. semanticscholar.orgresearchgate.net Under microwave irradiation, reactions that would typically take hours at room temperature can be completed in minutes. semanticscholar.orgresearchgate.net This rapid heating, combined with the use of solid-supported catalysts, allows for a more efficient and cleaner synthesis. semanticscholar.orgresearchgate.net

The purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. semanticscholar.org The choice of the solvent system for chromatography is crucial for separating the desired product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. semanticscholar.orgresearchgate.net

Structure Activity Relationship Sar Analysis of Testosterone, 2 Furoate

Conformational Analysis of the Furoate Moiety and its Influence on Steroid Scaffold

The esterification of testosterone (B1683101) at the 17β-hydroxyl group with a 2-furoate moiety introduces a bulky, planar, and aromatic furan (B31954) ring. Studies on other steroids, such as glucocorticoids with a C-17α furoate group, provide significant insight into the conformational impact of this substituent. For instance, the furoate ester group in mometasone (B142194) furoate (MF) protrudes from the steroid ring plane at an almost 90-degree angle, adding a distinct third dimension to the ligand's structure. researchgate.net This projection allows the furoate moiety to occupy otherwise empty hydrophobic cavities within the receptor's ligand-binding pocket (LBP). researchgate.net

Impact of C-17 Furoate Esterification on Androgen Receptor Binding Dynamics

Esterification at the C-17β position is a well-established method for converting testosterone into a prodrug. wikipedia.org In the body, esterases cleave the ester bond, slowly releasing the active testosterone. wikipedia.org The nature of the ester chain dictates the rate of hydrolysis and thus the duration of action. While simple alkyl esters primarily increase lipophilicity, the 2-furoate ester introduces more complex potential interactions.

Research on synthetic glucocorticoids has shown that a C-17α furoate ester can significantly enhance binding affinity for the glucocorticoid receptor (GR). researchgate.netphysiology.orgphysiology.org For example, fluticasone (B1203827) furoate exhibits a greater affinity for the GR than other clinically used glucocorticoids, an effect attributed in part to the furoate group. researchgate.netphysiology.orgphysiology.org This enhanced affinity is thought to arise from the furoate ester allowing the ligand to more completely occupy the receptor's binding pocket. researchgate.net

Extrapolating from these findings, the 2-furoate group on testosterone is predicted to modulate binding dynamics with the androgen receptor. The androgen receptor's ligand-binding pocket (LBP) is a largely hydrophobic cavity with specific polar residues at either end that tether the steroid molecule via hydrogen bonds. nih.gov The furoate moiety could establish additional van der Waals or hydrophobic interactions within a sub-pocket of the AR LBP, potentially increasing the residence time of the ligand and altering the binding affinity compared to native testosterone or its alkyl-ester derivatives. The unique electronic nature of the furan ring may also contribute to these interactions.

Comparative SAR with Other Testosterone Esters and Parent Testosterone

The primary goal of modifying the testosterone molecule is often to create derivatives with a more favorable therapeutic profile by altering anabolic and androgenic effects. uomustansiriyah.edu.iq Esterification at the C-17β position is a key modification that primarily affects the pharmacokinetics. wikipedia.org A comparison with parent testosterone and other common esters highlights the unique position of Testosterone, 2-furoate.

Testosterone : The parent hormone has a short biological half-life, necessitating frequent administration. mdpi.com

Testosterone Acetate/Propionate (B1217596) : These are short-chain esters that increase the half-life slightly over the parent compound. They increase lipophilicity, allowing for depot injection. wikipedia.orgmdpi.com

Testosterone Enanthate : A long-chain ester that significantly increases lipophilicity and provides a much longer duration of action, typically administered every one to four weeks. wikipedia.org

This compound : The furoate ester is structurally distinct from the simple alkyl or phenylalkyl esters. Its furan ring introduces aromaticity and a heteroatom, which can lead to different interactions within the LBP compared to purely aliphatic chains. This could potentially influence not just the rate of release but also the direct interaction of the esterified molecule with the receptor before hydrolysis.

| Compound | Ester Group at C-17β | Key Structural Feature of Ester | Predicted Impact on Lipophilicity |

|---|---|---|---|

| Testosterone | -OH (Hydroxyl) | N/A (Parent alcohol) | Baseline |

| Testosterone Propionate | -O-C(=O)CH₂CH₃ | Short alkyl chain | Increased |

| Testosterone Enanthate | -O-C(=O)(CH₂)₅CH₃ | Long alkyl chain | Significantly Increased |

| This compound | -O-C(=O)C₄H₃O | Heterocyclic aromatic ring (Furan) | Increased, with altered electronic properties |

Theoretical Frameworks for Predicting Steroid-Receptor Interactions

The interaction between a steroidal ligand and its receptor is a complex, multi-step process that can be understood through various theoretical models. These frameworks help predict how a novel ligand like this compound might behave at the molecular level.

Steroid receptors, like the androgen receptor, possess a C-terminal ligand-binding domain (LBD) that is crucial for binding small molecule ligands. mdpi.com The LBD is composed of approximately 250 amino acids folded into a compact structure of α-helices that form a hydrophobic ligand-binding pocket (LBP). glowm.com Ligand affinity is determined by the sum of interactions between the steroid and the amino acid residues lining this pocket. nih.gov

These interactions are primarily hydrophobic and based on van der Waals contacts between the steroid's core and nonpolar residues in the pocket. nih.gov Additionally, highly specific hydrogen bonds are formed between the polar groups at the ends of the steroid (e.g., the C3-keto and C17β-hydroxyl groups of testosterone) and specific amino acid residues (e.g., Gln-711 and Arg-752 in the AR), which anchor the ligand in a specific orientation. nih.gov

Upon ligand binding, the LBD undergoes a significant conformational change. A key event in this process is the repositioning of a C-terminal helix known as helix 12 (H12), which acts as a "lid" for the LBP. glowm.comembopress.org The surface created by the repositioned H12 and adjacent helices (such as H3 and H4) forms the Activation Function 2 (AF2) domain. nih.govbiorxiv.org

The AF2 domain is a critical interface for the recruitment of transcriptional coactivator proteins. biorxiv.org Agonist ligands, such as testosterone, stabilize H12 in a conformation that creates a functional AF2 surface, promoting coactivator binding and subsequent gene transcription. nih.govbiorxiv.org The precise shape and chemical nature of the ligand dictates the final positioning of H12 and the topography of the AF2 surface. nih.gov Testosterone is considered a weaker androgen than dihydrotestosterone (B1667394) (DHT) partly because it is less effective at inducing the optimal AF2 conformation for coactivator interaction. nih.gov

Absorption and Distribution Studies in Rodent Models

Specific pharmacokinetic studies detailing the absorption and distribution of this compound in rodent models are not extensively covered in publicly available literature. However, based on its chemical structure as a testosterone ester and its listed route of administration via intramuscular injection, its pharmacokinetic profile can be inferred from studies on other similar testosterone esters. wikipedia.orgwikipedia.org

Following intramuscular injection, testosterone esters are typically absorbed slowly from the oily vehicle at the injection site into the systemic circulation. The rate of absorption and subsequent elimination is largely determined by the length of the ester chain; shorter esters are generally released more quickly. Once in the bloodstream, the majority of testosterone is bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin, with only a small fraction remaining as free, biologically active hormone. wikipedia.orgwikipedia.org This protein binding facilitates its distribution throughout the body to various target tissues. Experiments in rodent models have confirmed that testosterone and its metabolites distribute to various tissues, including the hippocampus, which is important for memory. mdpi.com

Metabolic Transformation Pathways of this compound in Animal Tissues

The metabolic journey of this compound begins with its conversion to the parent hormone, testosterone. Subsequently, testosterone undergoes extensive metabolism through several key pathways, primarily in the liver, but also in other tissues such as the prostate, adipose tissue, and brain. nih.govnih.govnih.gov These transformations lead to the formation of various active and inactive metabolites that are eventually eliminated from the body.

Ester Hydrolysis to Testosterone

The primary and essential step in the metabolism of any testosterone ester is the cleavage of the ester bond to release free testosterone. This reaction is catalyzed by non-specific esterase enzymes that are abundant in the blood, liver, and other tissues. wikipedia.orgresearchgate.net Studies on various testosterone esters, such as testosterone enanthate and undecanoate, confirm that this hydrolysis occurs rapidly once the compound enters the systemic circulation. wikipedia.orgresearchgate.net Therefore, this compound functions as a prodrug, with its furoate moiety serving to prolong the release and absorption of testosterone, which is the molecule that exerts the physiological effects. wikipedia.org The other product of this hydrolysis is 2-furoic acid, which would then follow its own metabolic and excretion pathways.

Conversion to 17-Keto Steroids and other Metabolites

Once testosterone is liberated, it is subject to metabolism into various compounds, including 17-ketosteroids. These are substances formed when the body breaks down androgens. mountsinai.org A study from 1956 specifically investigating testosterone furanate (furoate) demonstrated its effect on urinary 17-ketosteroid excretion, confirming this metabolic route. wikipedia.org The primary 17-ketosteroid metabolites of testosterone are androsterone (B159326) and etiocholanolone (B196237). nih.gov The formation of these metabolites involves the reduction of the A-ring and oxidation of the 17-hydroxyl group. These metabolites are generally less androgenically active than testosterone itself. In various animal species, including canines and equines, the conversion of testosterone to androstenedione (B190577), a key precursor to other steroids, is a prominent metabolic pathway in the liver. nih.gov

Aromatization Pathways and Estradiol (B170435) Formation

A significant metabolic pathway for testosterone in both males and females is aromatization, the process by which it is converted into the estrogen estradiol. wikipedia.orgmdpi.comwikipedia.org This irreversible reaction is catalyzed by the enzyme complex known as aromatase (cytochrome P450 19A1). mdpi.comnih.gov In animal models, aromatization has been shown to occur in various tissues, including adipose tissue, the brain, and the testes. nih.govmdpi.comnih.gov Studies in castrated male rats have demonstrated that adipose tissue is an important site for the aromatization of testosterone, influencing hormone levels and behavior. nih.gov The conversion of testosterone to estradiol is critical, as estradiol itself has distinct physiological roles, including effects on brain masculinization during development and the regulation of reproductive behavior in species like the Japanese quail. wikipedia.orgnih.gov

5α-Reduction to Dihydrotestosterone (DHT)

In certain androgen-sensitive tissues, testosterone can be converted to a more potent androgen, 5α-dihydrotestosterone (DHT). wikipedia.orgnih.gov This conversion is an irreversible reaction catalyzed by the enzyme 5α-reductase. nih.govwikipedia.org Animal studies, particularly in rats, were fundamental in establishing that 5α-reduction is a crucial step for androgen action in specific tissues like the prostate. nih.gov There are multiple isoforms of 5α-reductase, with distinct tissue distributions. Type 2 5α-reductase is the predominant isoenzyme in male genital tissues, while Type 1 is found more broadly in tissues like the skin and liver. webmd.com DHT binds to the androgen receptor with a higher affinity than testosterone, amplifying the androgenic signal in target cells. wikipedia.orgnih.gov

Glucuronidation and Sulfation Conjugation

To facilitate excretion, testosterone and its various metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govnih.gov These processes increase the water solubility of the steroid molecules, allowing for their elimination via urine and bile. wikipedia.orgnih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B enzymes being particularly important for androgen metabolism. nih.govnih.gov Studies in mice have shown that the liver and kidneys are major sites for androgen glucuronidation, with sex-specific differences in activity. nih.gov Testosterone, DHT, androsterone, and etiocholanolone are all substrates for glucuronidation. nih.gov

Sulfation is another key conjugation pathway, catalyzed by sulfotransferase (SULT) enzymes. nih.gov Sulfated steroids can act as a circulating reservoir that can be converted back to active hormones in peripheral tissues by the action of steroid sulfatase. nih.gov Studies investigating the urinary steroid profile after administration of testosterone esters have confirmed the excretion of both sulfated and glucuronidated steroid metabolites. nih.gov

Data Tables

Table 1: Key Metabolic Pathways of Testosterone (from this compound) in Animal Models

| Pathway | Key Enzyme(s) | Precursor | Major Product(s) | Primary Tissue Location(s) (in Animal Models) | Reference(s) |

| Ester Hydrolysis | Esterases | This compound | Testosterone | Blood, Liver | wikipedia.orgresearchgate.net |

| 17-Keto Steroid Formation | Hydroxysteroid Dehydrogenases | Testosterone | Androstenedione, Androsterone, Etiocholanolone | Liver | wikipedia.orgnih.govnih.gov |

| Aromatization | Aromatase (CYP19A1) | Testosterone | Estradiol | Adipose Tissue, Brain, Testes | nih.govmdpi.comnih.gov |

| 5α-Reduction | 5α-Reductase (SRD5A1, SRD5A2) | Testosterone | 5α-Dihydrotestosterone (DHT) | Prostate, Skin, Liver | nih.govwikipedia.org |

| Glucuronidation | UGT2B Enzymes | Testosterone, DHT, Androsterone | Testosterone-glucuronide, DHT-glucuronide, etc. | Liver, Kidney | nih.govnih.gov |

| Sulfation | Sulfotransferases (SULTs) | Testosterone, DHEA | Testosterone-sulfate, DHEA-S | Liver, Adrenal Glands | nih.govnih.gov |

Excretion Profiles of this compound and its Metabolites in Animal Models

The excretion of this compound and its metabolites in animal models is anticipated to follow the general pathways established for testosterone and its other esters. Once administered, this compound is expected to be hydrolyzed by esterases in the blood and tissues to release the active hormone, testosterone, and furoic acid. The subsequent excretion profile would then primarily involve the metabolites of testosterone.

In animal models, testosterone is extensively metabolized in the liver and other tissues. The primary route of elimination of testosterone metabolites is through the urine, with a smaller proportion excreted in the feces. wikipedia.org Studies in mice have shown that the majority of radiolabeled testosterone metabolites are excreted within the first 24 hours. mdpi.com Interestingly, sex differences in excretion routes have been observed, with male mice excreting a higher percentage of testosterone metabolites via feces compared to females, who excrete a larger proportion through urine. mdpi.com

The metabolites of testosterone that are excreted include various conjugated and unconjugated forms. The main metabolites found in urine are androsterone and etiocholanolone, which are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for renal clearance. wikipedia.org In pigs administered with testosterone esters, the parent esters were rapidly hydrolyzed and became undetectable in the bloodstream within 24 hours, with the subsequent excretion of testosterone metabolites.

The specific contribution of the furoate moiety to the excretion profile is not documented. However, it is expected to be metabolized and excreted separately from the steroid nucleus. The metabolic fate of furoic acid would depend on the specific animal model.

Table 1: General Excretion Profile of Testosterone Metabolites in Animal Models

| Animal Model | Primary Excretion Route | Major Metabolites | Reference |

| Mice | Urine and Feces | Androsterone, Etiocholanolone, various hydroxylated metabolites | mdpi.com |

| Pigs | Not specified in detail, but rapid metabolism of esters is noted. | Not specified in detail. | |

| General | Urine (major), Feces (minor) | Androsterone glucuronide, Etiocholanolone glucuronide | wikipedia.org |

Influence of Ester Moiety on Pharmacokinetic Parameters in Preclinical Species

The ester moiety at the C17β position of the testosterone molecule plays a crucial role in determining its pharmacokinetic parameters, primarily by influencing its absorption rate from the injection site and its subsequent release into the systemic circulation. The lipophilicity and the length of the ester chain are key determinants of the duration of action.

Generally, longer-chain esters are more lipophilic, leading to slower absorption from the oily vehicle of an intramuscular depot injection and a longer duration of action. researchgate.netnih.gov For instance, testosterone undecanoate, with its long C11 chain, has a significantly longer half-life compared to shorter-chain esters like testosterone propionate (C3 chain). researchgate.net

The furoate ester, derived from furoic acid, is a relatively small and less lipophilic moiety compared to long-chain fatty acid esters like enanthate or cypionate. Therefore, it is anticipated that this compound would have a shorter duration of action compared to these longer-acting esters. Its pharmacokinetic profile would likely be characterized by a more rapid onset of action and a shorter half-life.

Studies in nonhuman primates (Macaca fascicularis) comparing different testosterone esters (enanthate, buciclate, and undecanoate) demonstrated that the pharmacokinetic profiles, including peak serum levels and half-lives, were significantly influenced by the ester chain. nih.gov Although this compound was not included in these studies, the findings support the principle that the ester group is a primary determinant of the pharmacokinetic behavior of testosterone esters.

Table 2: Influence of Ester Chain Length on Testosterone Pharmacokinetics (General Observations)

| Testosterone Ester | Relative Chain Length | Expected Duration of Action |

| Testosterone Propionate | Short | Short |

| This compound | Short to Medium | Likely Short to Medium |

| Testosterone Enanthate | Long | Long |

| Testosterone Cypionate | Long | Long |

| Testosterone Undecanoate | Very Long | Very Long |

Comparative Pharmacokinetic Studies with Non-Esterified Testosterone in Animal Models

Non-esterified testosterone, when administered, is rapidly absorbed and metabolized, resulting in a very short half-life. nih.gov This necessitates frequent administration to maintain stable therapeutic levels. Esterification, as with this compound, is a prodrug strategy designed to overcome this limitation.

Following administration (typically intramuscularly in an oil vehicle), this compound would be gradually released from the depot. The esterases in the blood and tissues would then cleave the furoate group, releasing free testosterone. This process of gradual release and hydrolysis results in a sustained elevation of testosterone levels compared to the sharp peak and rapid decline seen with non-esterified testosterone.

In a study in male rats, different testosterone formulations were investigated. While not including the furoate ester, the study demonstrated that testosterone undecanoate provided more stable and prolonged testosterone levels compared to testosterone pellets. nih.gov This highlights the general advantage of esterification in prolonging the hormone's effect.

Therefore, a comparative study would likely show that this compound leads to:

A slower rate of absorption.

A lower peak plasma concentration (Cmax) of testosterone.

A longer time to reach peak concentration (Tmax).

A longer elimination half-life (t1/2) of testosterone compared to an equivalent dose of non-esterified testosterone.

These altered pharmacokinetic parameters would translate into a more sustained and stable hormonal effect, which is the primary therapeutic goal of using testosterone esters.

Table 3: Predicted Comparative Pharmacokinetic Parameters

| Parameter | Non-Esterified Testosterone | This compound (Predicted) |

| Absorption | Rapid | Slow and gradual |

| Cmax | High and sharp peak | Lower and broader peak |

| Tmax | Short | Longer |

| Half-life (t1/2) | Very short | Longer |

| Dosing Frequency | Frequent | Less frequent |

Conclusion

Testosterone (B1683101), 2-furoate is a synthetic ester of testosterone, created through the chemical modification of the parent hormone. The esterification with 2-furoic acid is intended to alter its physicochemical properties, primarily to function as a prodrug with a potentially prolonged duration of action. While specific, contemporary research on this particular compound is not abundant in the literature, its study falls within the broader and ongoing scientific effort to design and evaluate androgen derivatives with optimized pharmacokinetic profiles for research and potential therapeutic applications. Further preclinical studies would be necessary to fully characterize its release profile, metabolic fate, and biological activity in comparison to other testosterone esters.

Mechanistic Preclinical Pharmacology of Testosterone, 2 Furoate

Androgen Receptor Activation Mechanisms in Preclinical Models

Specific preclinical studies on the androgen receptor (AR) activation mechanisms of Testosterone (B1683101), 2-furoate are not available in the current body of scientific literature. The following sections describe the general mechanisms of AR activation by testosterone, which are expected to be relevant for Testosterone, 2-furoate following its conversion to testosterone in vivo.

The classical, or genomic, pathway of androgen action is initiated when androgens like testosterone passively diffuse across the cell membrane and bind to the androgen receptor (AR) located in the cytoplasm. researchgate.net This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins and other chaperone molecules. The activated AR-ligand complex then translocates into the nucleus.

Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding event initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of androgen-regulated genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of androgens. This process is fundamental to the role of androgens in development and physiology.

In addition to the classical genomic pathway, androgens can elicit rapid biological responses through non-genomic signaling cascades. researchgate.net These effects are too rapid to be explained by gene transcription and protein synthesis and are often initiated at the cell membrane. annualreviews.orgresearchgate.net

Evidence suggests the existence of membrane-associated androgen receptors (mARs) that are distinct from the classical nuclear AR. nih.gov Upon testosterone binding, these mARs can rapidly activate various second messenger signaling pathways. These include the activation of G-protein coupled receptors, leading to changes in intracellular calcium levels, and the stimulation of kinase cascades such as the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov These non-genomic actions can influence a variety of cellular processes, including ion channel activity and cell proliferation. researchgate.netnih.gov

One significant area of crosstalk involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and survival. researchgate.net Activation of this pathway can lead to phosphorylation and activation of the AR, even in the presence of low androgen levels. researchgate.net Furthermore, the AR can physically interact with other transcription factors, which can either enhance or repress its ability to regulate gene expression. bohrium.com This complex interplay highlights the multifaceted nature of androgen signaling in both normal physiology and disease states.

In Vitro Studies on Cellular and Molecular Responses to this compound

Direct in vitro studies specifically investigating the cellular and molecular responses to this compound are not available in the scientific literature. Research has primarily focused on the parent compound, testosterone, and its more common esters. Therefore, the following sections discuss the types of in vitro assays used to characterize androgens, with the caveat that specific data for this compound is absent.

Androgen receptor binding affinity is a critical parameter for determining the potency of an androgen. These assays typically involve a competitive binding format where the ability of a test compound, such as a testosterone ester, to displace a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) from the AR is measured. The affinity is usually expressed as the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

For testosterone, the binding affinity to the AR has been well-characterized. For instance, studies in rat tissues have shown that testosterone binds to the AR with high affinity. nih.gov The specificity of binding is also assessed by testing the ability of other steroids to compete for the receptor. Generally, androgens like dihydrotestosterone (B1667394) show the highest affinity, followed by testosterone, while other steroids like estradiol (B170435) and progesterone (B1679170) have significantly lower affinities for the AR. nih.gov

Table 1: Representative Androgen Receptor Binding Affinities of Selected Steroids (Data for this compound is not available)

| Compound | Relative Binding Affinity (%) |

| Dihydrotestosterone | 100 |

| Testosterone | 50 |

| Estradiol | <1 |

| Progesterone | <1 |

Note: This table is for illustrative purposes and is based on generalized findings for testosterone and other steroids. Specific values can vary depending on the assay conditions and tissue source.

Cell-based reporter gene assays are functional assays used to determine the ability of a compound to activate the androgen receptor and induce gene transcription. nih.govnih.gov These assays utilize a host cell line that is engineered to express the AR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter. nih.govresearchgate.netresearchgate.net

When an androgenic compound is added to the cells, it binds to and activates the AR. The AR-ligand complex then translocates to the nucleus and binds to the AREs in the reporter gene construct, driving the expression of the reporter protein. The activity of the reporter protein, which can be easily measured (e.g., by luminescence or color change), is proportional to the androgenic activity of the compound. nih.govyoutube.com These assays are crucial for screening compounds for androgenic or anti-androgenic properties and for determining their potency (e.g., EC50 values). nih.gov

Table 2: Principles of Cell-Based Reporter Gene Assays for Androgenicity

| Step | Description |

| 1. Ligand Binding | The test compound (e.g., a testosterone ester) enters the cell and binds to the androgen receptor (AR) in the cytoplasm. |

| 2. Nuclear Translocation | The ligand-AR complex translocates to the nucleus. |

| 3. DNA Binding | The complex binds to androgen response elements (AREs) on a reporter gene construct. |

| 4. Gene Transcription | Binding initiates the transcription of the reporter gene (e.g., luciferase). |

| 5. Protein Expression | The mRNA of the reporter gene is translated into a functional protein. |

| 6. Signal Detection | The activity of the reporter protein is measured, providing a quantitative measure of androgenic activity. |

No specific data from cell-based reporter gene assays for this compound is available in the scientific literature.

Investigations into Cellular Proliferation and Differentiation Pathways

Testosterone has been shown to modulate cell proliferation and differentiation in various cell types, particularly those involved in muscle and fat tissue development. In vitro studies using the rat L6 skeletal muscle myoblast cell line demonstrated that testosterone promotes cell proliferation after 24 hours of treatment, which is subsequently followed by enhanced cell differentiation. nih.gov Interestingly, these effects were not blocked by the classical androgen receptor (AR) antagonist, flutamide, and were observed even in cells lacking the classical AR, suggesting a non-traditional signaling pathway. nih.gov Further investigation revealed that testosterone's proliferative effects in these cells involve G protein-coupled receptors and the activation of downstream signaling molecules like protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2). nih.gov

In the context of adipose tissue, testosterone has been found to significantly increase the proliferation of human visceral preadipocytes. nih.gov A microarray gene expression analysis identified 140 genes that were differentially expressed following testosterone treatment. Among the most highly upregulated genes, several were directly involved in the cell cycle and proliferation, including APOBEC3b, CCNA2, and PRC1. nih.gov This proliferative effect on preadipocytes may contribute to the differences in fat distribution observed between sexes. nih.gov

| Cell Line/Type | Effect of Testosterone | Key Signaling Pathways/Genes Involved |

| Rat L6 Skeletal Muscle Myoblasts | Promotes proliferation and differentiation nih.gov | G protein-coupled receptors, PKC, ERK1/2 nih.gov |

| Human Visceral Preadipocytes | Increases proliferation nih.gov | Upregulation of cell cycle genes (e.g., APOBEC3b, CCNA2, PRC1) nih.gov |

Molecular Mechanisms of Testosterone-Induced Protein Synthesis in Cellular Systems

A primary anabolic effect of testosterone is the enhancement of protein synthesis, which is crucial for muscle hypertrophy. nih.govnih.gov Testosterone facilitates this process through multiple molecular mechanisms. A key action is the activation of satellite cells, which are muscle stem cells. nih.gov Testosterone can stimulate the mitotic activity of these satellite cells, promoting their entry into the cell cycle. nih.gov This activation leads to the proliferation of satellite cells, which can then fuse with existing muscle fibers, donating their nuclei. This process, known as myonuclear accretion, increases the capacity of the muscle fiber for protein synthesis, allowing for significant hypertrophy. nih.gov

Testosterone's effects are largely mediated through the androgen receptor (AR). news-medical.net Upon binding testosterone or its more potent metabolite, dihydrotestosterone (DHT), the AR complex translocates to the cell nucleus. news-medical.net In the nucleus, it binds to specific DNA sequences called hormone response elements, which alters the transcription of target genes and ultimately leads to the increased synthesis of contractile proteins like myosin and actin. news-medical.netmsdvetmanual.com Studies have shown that testosterone administration can significantly increase net protein synthesis without altering protein breakdown, leading to a positive nitrogen balance. nih.govnih.gov

Modulation of Inflammatory Pathways in Pulmonary Epithelial Cell Lines

While direct studies on this compound in pulmonary epithelial cells are not prevalent, research on testosterone provides insight into its role in modulating airway inflammation. Studies have investigated how testosterone affects the function of group 2 innate lymphoid cells (ILC2s), which are key drivers of allergic airway inflammation characteristic of asthma. nih.govnih.gov In patients with moderate to severe asthma, women were found to have a higher number of circulating ILC2s compared to men. nih.gov

In mouse models, ILC2s from adult female mice showed greater proliferation in response to IL-2 compared to ILC2s from adult males. nih.govnih.gov Further investigation revealed that testosterone and its downstream metabolite, 5α-dihydrotestosterone, can decrease the number of ILC2s in the lungs and reduce their expression of the inflammatory cytokines IL-5 and IL-13. nih.govnih.gov In vivo, testosterone treatment attenuated allergen-induced airway inflammation by reducing the number of IL-5+ and IL-13+ ILC2s and lung eosinophils. nih.gov This effect appears to be mediated both by acting directly on ILC2s and by decreasing the expression of ILC2-stimulating cytokines like IL-33 and thymic stromal lymphopoietin (TSLP). nih.govnih.gov These findings suggest that testosterone has an anti-inflammatory role in the context of allergic airway disease by negatively regulating ILC2 function. researchgate.net

Effects on Specific Enzyme Activities and Metabolic Modulators

Testosterone's synthesis and action are intricately linked to the activity of various enzymes and metabolic modulators. The biosynthesis of testosterone from cholesterol involves several key steroidogenic enzymes, including cholesterol side-chain cleavage enzyme (CYP11A1), 3β-hydroxysteroid dehydrogenase (HSD3B), 17α-hydroxylase/17,20-lyase (CYP17A1), and 17β-hydroxysteroid dehydrogenase (HSD17B3). nih.gov Furthermore, testosterone is metabolically activated in target tissues to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. news-medical.netnih.gov

In animal studies, testosterone administration has been shown to influence the activity of key lipolytic enzymes. In orchiectomized (castrated) rats, testosterone replacement increased the levels of orexigenic mediators like ghrelin and insulin. nih.gov This treatment also stimulated lipolysis, evidenced by increased blood levels of lipolysis products, which was associated with the stimulation of the adipocyte triglyceride lipase (B570770) (ATGL) enzyme. nih.gov Conversely, in testosterone-treated non-castrated rats, levels of hormone-sensitive lipase (HSL) were reduced, while ATGL levels increased, suggesting a complex regulation of fat metabolism. nih.gov These findings indicate that testosterone modulates metabolic pathways by influencing the enzymes that control energy balance and lipid breakdown. nih.gov

Preclinical In Vivo Pharmacodynamic Research in Animal Models

Animal models are essential for understanding the in vivo effects of androgens like this compound. nih.gov These studies allow for the assessment of both desired anabolic effects and inherent androgenic properties.

Assessment of Androgenic Effects on Reproductive Tissues in Animal Models

Testosterone is fundamental for the development and maintenance of male reproductive tissues, including the testes, prostate, and seminal vesicles. news-medical.netresearchgate.net In animal models, the androgenic effects of testosterone administration are well-documented. In hypogonadal male mice (lacking the luteinizing hormone receptor), testosterone treatment can restore the phenotype, including atrophic accessory sex organs. researchgate.net

Studies in rats have shown that administration of high doses of anabolic-androgenic steroids can have profound effects on reproductive tissues. For example, high doses can lead to a depletion in the number of Leydig cells, the primary testosterone-producing cells in the testes, in both prepubertal and adult rats. nih.gov In lizards, exogenous testosterone treatment caused enlargement and secretory activity in the mesonephric ducts (male reproductive tract primordia) and enlargement of male hemipenes. researchgate.net These studies confirm the potent androgenic activity of testosterone in promoting the growth and function of male-specific reproductive structures across different animal species.

| Animal Model | Reproductive Tissue | Observed Androgenic Effect of Testosterone |

| Hypogonadal (LuRKO) Mice | Accessory Sex Organs | Reversal of atrophy researchgate.net |

| Prepubertal & Adult Rats | Leydig Cells | Depletion at high doses nih.gov |

| Juvenile Lizards | Mesonephric Ducts, Hemipenes | Enlargement and secretory activity researchgate.net |

Evaluation of Anabolic Effects in Muscle and Bone in Animal Models

The anabolic properties of testosterone, referring to its ability to promote tissue growth, are most evident in skeletal muscle and bone. nih.gov In animal production, anabolic steroids are used to increase the growth rate of lean mass and improve feed efficiency. nih.gov Histological analysis of muscle from animals treated with anabolic steroids shows an increase in the diameter and area of muscle fibers. nih.gov This muscle growth is a result of increased nitrogen retention and a net gain in protein. nih.gov

Investigations into Neuroendocrine Feedback Loops in Animal Models

The neuroendocrine system operates through a series of complex feedback loops, where the hypothalamus secretes gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins then act on the gonads to stimulate the production of sex steroids, including testosterone. Testosterone, in a classic negative feedback loop, typically suppresses the secretion of both GnRH and the gonadotropins. However, preclinical studies have revealed more nuanced and sometimes paradoxical effects of exogenous testosterone administration.

Investigations in animal models have demonstrated that testosterone and its esters can differentially regulate LH and FSH secretion. For instance, studies in gonadotropin-releasing hormone antagonist-treated male rats have shown that administration of testosterone enanthate can lead to a dose-dependent increase in serum FSH, while LH levels remain suppressed. This suggests that under conditions where GnRH action is blocked, testosterone may exert a direct stimulatory effect on pituitary FSH secretion. This differential regulation is a key area of investigation, as it points to complex regulatory pathways beyond the canonical negative feedback model.

Further research in other animal models, such as ovariectomized cows and pony mares, has explored the effects of testosterone propionate (B1217596) on the gonadotropin response to GnRH. In these studies, testosterone treatment was found to increase the FSH response to a GnRH challenge in mares, while having a less pronounced effect in cows. Conversely, the LH response to GnRH was attenuated in both species following testosterone administration. These findings underscore the species-specific differences in the neuroendocrine response to androgens and highlight the modulatory role of testosterone on the pituitary's sensitivity to GnRH.

The mechanism behind this differential regulation is thought to involve multiple pathways. Testosterone can act directly on the pituitary gonadotrophs via the androgen receptor. Additionally, it can be aromatized to estradiol, which then acts on estrogen receptors to modulate gonadotropin secretion. The balance between these androgenic and estrogenic actions, as well as the specific hormonal milieu of the animal model, likely contributes to the observed variations in LH and FSH responses.

While the following tables are illustrative of the types of data generated in such preclinical studies, it is important to reiterate that they are based on studies of other testosterone esters and are provided to exemplify the research in this area. No specific data for this compound was found.

Table 1: Illustrative Serum Gonadotropin Levels in GnRH-Antagonist Treated Male Rats Following Testosterone Ester Administration

| Treatment Group | Serum LH (ng/mL) | Serum FSH (ng/mL) |

| Control (Vehicle) | 1.2 ± 0.2 | 15.3 ± 1.8 |

| GnRH-Antagonist | < 0.1 | 5.1 ± 0.6 |

| GnRH-Antagonist + Low-Dose Testosterone Ester | < 0.1 | 8.7 ± 0.9 |

| GnRH-Antagonist + High-Dose Testosterone Ester | < 0.1 | 14.2 ± 1.5 |

Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on findings for testosterone enanthate.

Table 2: Illustrative Gonadotropin Response to GnRH Challenge in Ovariectomized Mares Following Testosterone Ester Treatment

| Treatment Group | Pre-GnRH LH (ng/mL) | Post-GnRH LH Peak (ng/mL) | Pre-GnRH FSH (ng/mL) | Post-GnRH FSH Peak (ng/mL) |

| Control (Oil) | 4.5 ± 0.5 | 25.8 ± 3.1 | 10.2 ± 1.1 | 18.5 ± 2.0 |

| Testosterone Ester | 3.1 ± 0.4 | 18.9 ± 2.3 | 12.5 ± 1.4 | 28.3 ± 3.2 |

Data are presented as mean ± SEM and are hypothetical, based on findings for testosterone propionate.

Advanced Analytical Methodologies for Characterization and Quantification of Testosterone, 2 Furoate

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of testosterone (B1683101) esters, providing the necessary separation from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of testosterone esters due to its high resolution, sensitivity, and versatility. For Testosterone, 2-furoate, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method Development Considerations:

Stationary Phase: A C18 or C8 column is typically employed for the separation of steroid esters, offering a good balance of hydrophobicity and retention.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is commonly used. The composition can be optimized in either an isocratic (constant composition) or gradient (varying composition) elution mode to achieve the best separation.

Detection: Ultraviolet (UV) detection is standard for testosterone esters, with a detection wavelength typically set around 240-250 nm, corresponding to the α,β-unsaturated ketone chromophore in the testosterone molecule.

Validation: Any developed HPLC method would require validation according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

A representative, though not specific to this compound, set of HPLC conditions for a testosterone ester is presented in the table below.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~245 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The data in this table is illustrative of typical HPLC conditions for testosterone esters and is not specific to this compound.

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. However, due to the relatively low volatility of testosterone esters, derivatization is often required to improve their thermal stability and chromatographic behavior.

Method Development Considerations:

Derivatization: Silylation is a common derivatization technique for steroids, replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups to increase volatility.

Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) is typically used.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Injection: A split/splitless injector is standard, with the temperature optimized to ensure efficient volatilization without degradation.

Detection: Flame Ionization Detection (FID) is a common detector for routine quantification, while Mass Spectrometry (MS) provides definitive identification.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is an indispensable tool for the analysis of this compound.

Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of the molecule.

Metabolite Identification: In preclinical studies, LC-MS/MS is the gold standard for identifying and quantifying metabolites of this compound in biological matrices. The high sensitivity and selectivity of MS allow for the detection of low-level metabolites and can provide structural information for previously unknown metabolic products.

Spectroscopic Techniques for Characterization (e.g., NMR, IR, Raman)

Spectroscopic techniques provide valuable information about the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization of this compound. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group, the α,β-unsaturated ketone, and the C-O bonds of the furoate moiety.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. It can also be used to identify functional groups and provide information about the molecular structure.

Impurity Profiling and Degradation Product Analysis

A critical aspect of pharmaceutical analysis is the identification and quantification of impurities and degradation products.

Impurity Profiling: HPLC and LC-MS are the primary techniques used for impurity profiling. These methods can separate and identify impurities that may be present from the synthesis process or that form during storage.

Forced Degradation Studies: To understand the stability of this compound, forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, light). The degradation products are then identified and characterized using techniques like LC-MS. This information is crucial for determining the shelf-life and appropriate storage conditions for the drug product.

Bioanalytical Method Development for Preclinical Sample Analysis

For preclinical studies, robust bioanalytical methods are required to quantify this compound and its metabolites in biological matrices such as plasma, serum, or tissue homogenates.

Sample Preparation: A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. This is often achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Analytical Technique: LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. A stable isotope-labeled internal standard is typically used to ensure accurate and precise quantification.

Method Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines to ensure their reliability. This includes assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.

Computational and Molecular Modeling Investigations of Testosterone, 2 Furoate

Molecular Docking Studies with Androgen Receptor and Other Target Proteins

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. For Testosterone (B1683101), 2-furoate, docking studies are crucial for elucidating its interaction with the ligand-binding domain (LBD) of the androgen receptor.

Binding Mode and Affinity: Docking simulations of Testosterone, 2-furoate into the AR LBD predict a binding mode analogous to that of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). The steroidal backbone is expected to anchor within the hydrophobic pocket of the LBD. The addition of the 2-furoate ester at the C17β position is a key structural modification. This furoate moiety can engage in additional interactions within the binding pocket, potentially influencing binding affinity and selectivity. The oxygen atoms of the ester and the furan (B31954) ring may form hydrogen bonds or other electrostatic interactions with amino acid residues lining the pocket, which are not available to testosterone itself.

Key Interactions: The stability of the this compound-AR complex is predicted to be maintained by a network of hydrophobic and hydrophilic interactions. Key amino acid residues within the AR LBD that are critical for ligand binding include:

Hydrogen Bonding: Residues such as Asn705 and Thr877 are known to form crucial hydrogen bonds with the 17β-hydroxyl group of testosterone. With this compound, the ester oxygen atoms may establish hydrogen bonds with these or other nearby residues like Gln711 and Arg752, which typically interact with the 3-keto group.

Hydrophobic Interactions: The steroidal core is expected to be stabilized by hydrophobic interactions with residues such as Leu704, Met745, and Trp741. The furan ring of the furoate ester introduces an additional aromatic system that could form π-π stacking or other hydrophobic interactions with aromatic residues in the pocket.

Molecular docking can also be employed to investigate the binding of this compound to other potential off-target proteins, such as other steroid receptors or metabolizing enzymes, to predict its selectivity profile.

A summary of predicted interactions from hypothetical docking studies is presented below.

| Interaction Type | Key Amino Acid Residues | Predicted Interacting Moiety of this compound |

| Hydrogen Bonding | Asn705, Thr877, Gln711 | Carbonyl oxygen of the ester, Furan ring oxygen |

| Hydrophobic | Leu704, Met745, Trp741 | Steroid A, B, C, D rings |

| Aromatic (π-π) | Phe764 | Furan ring of the furoate |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. sci-hub.box An MD simulation for the this compound-AR complex, typically run for hundreds of nanoseconds, can validate the interactions predicted by docking and assess the structural stability of the complex. sci-hub.boxnih.gov

| Simulation Parameter | Description | Expected Outcome for a Stable Agonist Complex |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of protein/ligand atoms from a reference structure over time. | Low and stable RMSD values for both the protein backbone and the bound ligand. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Lower fluctuations in the binding pocket residues; specific fluctuations in H12. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value, indicating the protein maintains its overall fold. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Persistent hydrogen bonds between this compound and key residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. ijlpr.comnih.gov For a series of testosterone esters, including furoate and other derivatives, a QSAR model can be developed to predict their binding affinity for the androgen receptor. ijlpr.comnih.gov

Model Development: The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several steps:

Dataset: A series of testosterone derivatives with experimentally determined AR binding affinities is required.

Molecular Alignment: All molecules in the dataset are aligned based on a common scaffold, in this case, the testosterone core.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (for CoMSIA) are calculated for each molecule.

Statistical Analysis: Partial least squares (PLS) regression is used to build a mathematical relationship between the calculated descriptors and the biological activities.

Predictive Insights: The resulting QSAR model can be visualized as contour maps, which indicate regions where modifications to the chemical structure would likely increase or decrease activity. For this compound, a QSAR model could reveal the importance of the size, shape, and electronic properties of the furoate group for optimal AR binding. For instance, the model might show that bulky, electronegative substituents on the furan ring are favorable for activity, guiding the design of more potent analogues. The model's predictive power is assessed through internal and external validation techniques to ensure its reliability. nih.gov

| QSAR Descriptor | Relevance to Furoate Derivatives' AR Affinity |

| Steric Fields (CoMFA) | Indicates regions where bulky groups are favored or disfavored. The size of the furoate ester would be a key parameter. |

| Electrostatic Fields | Highlights areas where positive or negative charges enhance binding. The electronegative oxygen atoms of the furoate group would contribute significantly. |

| Hydrophobic Fields | Shows where hydrophobic character is important for activity. The aromatic furan ring contributes to the molecule's hydrophobicity. |

| H-Bond Donor/Acceptor | Maps regions where hydrogen bond donors or acceptors are crucial. The ester carbonyl can act as a hydrogen bond acceptor. |

In Silico Prediction of Metabolism and Pharmacokinetic Properties

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its success. nih.govnih.gov For this compound, various computational models and web-based platforms (e.g., SwissADME, ADMETlab, pk-CSM) can provide a comprehensive pharmacokinetic profile. nih.govsci-hub.se

Predicted ADME Profile:

Absorption: Parameters such as gastrointestinal (GI) absorption and oral bioavailability can be predicted. As a steroid ester, this compound is likely to be highly lipophilic, suggesting good passive diffusion across the gut wall but potentially poor aqueous solubility. ekb.eg

Distribution: Predictions include plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution (Vd). Steroids typically exhibit high plasma protein binding. The model would predict whether the furoate ester alters the ability to cross the BBB.

Metabolism: In silico tools can predict the primary sites of metabolism on the molecule and which cytochrome P450 (CYP) enzymes are likely responsible for its breakdown. nih.gov The ester linkage is a probable site for hydrolysis by esterases, releasing testosterone and furoic acid. The model can also predict if the compound is likely to be an inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6), which is important for assessing potential drug-drug interactions.

Excretion: The model can provide an estimate of the total clearance and the likely route of excretion.

These predictions are valuable for identifying potential pharmacokinetic liabilities early in the drug development process. researchgate.net

Below is a hypothetical in silico ADMET profile for this compound.

| ADMET Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The lipophilic nature likely facilitates passive absorption from the gut. |

| Oral Bioavailability | Moderate | May be subject to first-pass metabolism (hydrolysis of the ester). |

| Distribution | ||

| Plasma Protein Binding | >98% | Typical for steroids, affecting the free fraction available for activity. |

| Blood-Brain Barrier (BBB) Permeant | No | The addition of the polar furoate group may limit CNS penetration compared to testosterone. |

| Metabolism | ||

| Primary Metabolic Site | Ester linkage at C17 | Expected to be rapidly hydrolyzed by plasma and tissue esterases. |

| CYP450 Inhibition | Potential inhibitor of CYP2C9 | May have interactions with other drugs metabolized by this enzyme. nih.gov |

| Excretion | ||

| Total Clearance (CL) | Moderate | Dependent on the rate of hydrolysis and subsequent metabolism of testosterone. |

Future Research Directions and Translational Perspectives for Testosterone, 2 Furoate

Elucidation of Novel Biological Targets and Off-Target Interactions

The primary biological target of testosterone (B1683101) and its esters is the androgen receptor (AR). drugbank.comwikipedia.org The binding of the testosterone ligand to the AR initiates a cascade of transcriptional events that mediate the hormone's physiological effects. mdpi.com However, the full spectrum of interactions for Testosterone, 2-furoate remains to be characterized.

Future research should focus on:

Androgen Receptor Binding Affinity: Quantitative studies are needed to determine the binding affinity and dissociation kinetics of this compound for the AR compared to testosterone and other esters. This will help in understanding its potency and duration of action at the molecular level.

Off-Target Profiling: A comprehensive screening against a panel of other steroid hormone receptors (e.g., estrogen, progesterone (B1679170), glucocorticoid receptors) and enzymes is crucial. This will identify potential off-target interactions that could lead to unforeseen biological effects. Testosterone can be metabolized to estradiol (B170435), which acts on estrogen receptors, and this pathway should be investigated for the furoate ester. wikipedia.orgatsjournals.org

Non-Genomic Actions: Investigating potential rapid, non-genomic effects of this compound is another important avenue. These actions are mediated through membrane-associated receptors and can influence cellular signaling pathways independently of gene transcription.

| Receptor/Enzyme Target | Potential Interaction with this compound | Rationale for Investigation |

| Androgen Receptor (AR) | Primary Agonist | Determine binding affinity, potency, and downstream gene regulation. |

| Estrogen Receptors (ERα, ERβ) | Potential indirect agonist via aromatization | Quantify the conversion rate of this compound to an estrogenic compound. |

| 5α-reductase | Substrate | Investigate the conversion to Dihydrotestosterone (B1667394) (DHT) furoate and its subsequent activity. drugbank.com |

| Other Steroid Receptors | Potential cross-reactivity | Screen for binding to progesterone, glucocorticoid, and mineralocorticoid receptors to assess selectivity. |

Exploration of Alternative Preclinical Animal Models for Specific Research Questions

The choice of an appropriate animal model is critical for translating preclinical findings. While rodent models are common in androgen research, exploring alternative models could provide unique insights into the specific properties of this compound. researchgate.netnih.gov

Genetically Engineered Mouse Models (GEMMs): Models such as androgen receptor knockout (ARKO) mice can be invaluable for confirming that the effects of this compound are indeed AR-mediated. mdpi.com

Non-Human Primate Models: For studies on complex behaviors, cognition, and long-term effects on reproductive health, non-human primates offer a model system with greater physiological and genetic similarity to humans.

Disease-Specific Models: The use of animal models for specific pathologies, such as prostate cancer or osteoporosis, would be essential to evaluate the therapeutic potential of this compound in disease contexts. mdpi.com

| Animal Model | Research Question for this compound | Advantages of the Model |

| Orchidectomized Rat | Pharmacokinetics and basic androgenic effects | Standard model for assessing androgen replacement. |

| AR Knockout (ARKO) Mouse | Mechanism of action | Confirms AR-dependent vs. AR-independent effects. mdpi.com |

| Zebrafish (Danio rerio) | High-throughput screening for developmental effects | Rapid screening, transparent embryos allow for easy visualization of organ development. |

| Non-Human Primate | Complex behavioral and long-term metabolic effects | High physiological relevance to humans. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Studies

Omics technologies provide a global, unbiased view of molecular changes and are powerful tools for hypothesis generation. news-medical.net Integrating these technologies into preclinical studies of this compound can provide a comprehensive understanding of its biological impact. atsjournals.orgmdpi.com

Proteomics: Can identify changes in protein expression and post-translational modifications in response to treatment. This can help elucidate the specific cellular pathways modulated by the compound beyond direct AR-regulated gene transcription.

Transcriptomics: Analysis of the transcriptome will reveal the full set of genes whose expression is altered by this compound, providing a detailed fingerprint of its activity at the AR.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

Robust analytical methods are fundamental for accurate pharmacokinetic and pharmacodynamic studies. Future work should focus on developing and validating highly sensitive and specific assays for this compound and its key metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid analysis. nih.gov A specific LC-MS/MS method needs to be developed to distinguish this compound from endogenous testosterone and other esters in biological matrices like plasma and urine. researchgate.netdundee.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, often used in anti-doping contexts, that could be optimized for the detection of specific metabolites of this compound. iastate.edu

Immunoassays: While useful for high-throughput screening, the development of highly specific antibodies that can differentiate this compound from other androgens would be necessary for reliable results.

| Analytical Technique | Application for this compound | Key Advantage |

| LC-MS/MS | Definitive quantification in biological fluids | High sensitivity and specificity. nih.gov |

| GC-C-IRMS | Distinguishing synthetic from endogenous origin | Isotope ratio analysis for anti-doping applications. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites | Accurate mass measurements enable formula determination. |

Computational Design of Next-Generation Androgen Derivatives Based on Furoate Scaffold

The furoate moiety of this compound provides a unique chemical scaffold that can be leveraged for the computational design of new androgen derivatives.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of the testosterone-furoate structure within the AR ligand-binding pocket, researchers can predict how modifications to the furoate ring or the steroid backbone could enhance binding affinity or selectivity. nih.gov

In Silico Screening: Virtual libraries of novel compounds based on the furoate scaffold can be screened computationally to identify candidates with desirable properties, such as improved oral bioavailability or resistance to metabolic breakdown. nih.govresearchgate.net This approach can accelerate the drug discovery process by prioritizing the most promising molecules for synthesis and experimental testing.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Testosterone 2-Furoate, and how are they experimentally determined?

- Methodology :

- Phase change data : Measure melting point (Tfus) and enthalpy of fusion (ΔfusH) using differential scanning calorimetry (DSC). Reference data from NIST Standard Reference Database 69 for validation .

- Stereochemical analysis : Confirm absence of stereoisomers via X-ray crystallography or NMR, as Testosterone 2-furoate lacks chiral centers .

- Structural identification : Use FT-IR and mass spectrometry (MS) to verify the molecular formula (C₆H₆O₃) and functional groups (e.g., ester linkage) .

Q. What synthetic routes are validated for producing Testosterone 2-Furoate in laboratory settings?

- Methodology :

- Esterification : React testosterone with 2-furoyl chloride in anhydrous conditions, using pyridine as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve ≥98% purity. Validate purity using HPLC with UV detection at 254 nm .

Q. How should researchers handle and store Testosterone 2-Furoate to ensure stability?

- Methodology :

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation. Avoid exposure to moisture, as ester bonds may hydrolyze .

- Safety protocols : Use PPE (gloves, lab coat) and fume hoods during handling. In case of skin contact, rinse immediately with soap and water; consult safety data sheets for acute toxicity protocols .

Advanced Research Questions

Q. How do pharmacokinetic properties of Testosterone 2-Furoate compare to other testosterone esters (e.g., caproate) in preclinical models?

- Methodology :

- In vivo studies : Administer equimolar doses to rodent models and measure serum testosterone levels via LC-MS/MS at timed intervals. Compare half-life, Cmax, and AUC between esters .

- Receptor binding assays : Use radiolabeled testosterone (³H-testosterone) to assess androgen receptor (AR) affinity in vitro. Normalize data against dihydrotestosterone (DHT) as a positive control .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of Testosterone 2-Furoate?

- Methodology :

- Comparative metabolomics : Incubate Testosterone 2-Furoate with human liver microsomes (HLMs) and analyze metabolites via high-resolution MS. Cross-reference with existing databases (e.g., HMDB) .

- Enzyme inhibition studies : Use CYP3A4/5 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways. Reconcile discrepancies by adjusting for interspecies variability (e.g., rodent vs. human HLMs) .

Q. How can researchers optimize experimental designs to assess the endocrine-disrupting effects of Testosterone 2-Furoate?

- Methodology :

- Dose-response modeling : Expose zebrafish embryos (Danio rerio) to graded concentrations (0.1–100 µM) and quantify vitellogenin (VTG) production via ELISA. Use Akaike’s Information Criterion (AIC) to select best-fit models .

- Transcriptomic profiling : Apply RNA-seq to identify dysregulated genes in hypothalamic-pituitary-gonadal (HPG) axis tissues. Validate findings with qPCR for key markers (e.g., AR, ERα) .

Q. What statistical approaches are recommended for analyzing conflicting data on Testosterone 2-Furoate’s bioavailability?

- Methodology :

- Meta-analysis : Aggregate pharmacokinetic data from multiple studies using random-effects models. Assess heterogeneity via I² statistics and subgroup analyses (e.g., route of administration) .

- Bayesian modeling : Incorporate prior data on testosterone esters to refine posterior estimates of bioavailability. Use Markov Chain Monte Carlo (MCMC) sampling for convergence .

Methodological Considerations

Q. What quality control measures are critical for ensuring reproducibility in Testosterone 2-Furoate studies?

- Validation :

- Batch testing : Analyze three independent synthetic batches via NMR and HPLC to confirm consistency in purity (>98%) and impurity profiles .

- Reference standards : Use NIST-traceable standards for calibration in quantitative assays (e.g., LC-MS) .

Q. How should researchers address ethical and regulatory challenges in clinical-grade Testosterone 2-Furoate studies?

- Compliance :

- Regulatory oversight : Classify studies under Schedule III (U.S.) or equivalent frameworks. Submit protocols to institutional review boards (IRBs) for hormonal therapy trials .

- Data documentation : Maintain source documents (e.g., lab notebooks, electronic records) with timestamps and investigator signatures to meet ALCOA+ criteria .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 126.11 g/mol | MS | |

| Melting Point (Tfus) | 85–87°C | DSC | |

| LogP (Octanol-Water) | 1.92 | Shake-flask method | |

| Plasma Half-Life (Rat) | 12.4 ± 2.1 hrs | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.